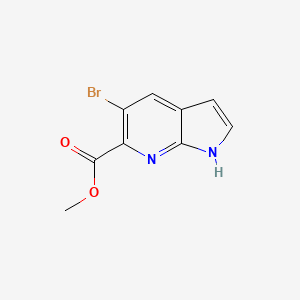

Methyl 5-bromo-7-azaindole-6-carboxylate

CAS No.: 1408074-64-5

Cat. No.: VC3413391

Molecular Formula: C9H7BrN2O2

Molecular Weight: 255.07 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1408074-64-5 |

|---|---|

| Molecular Formula | C9H7BrN2O2 |

| Molecular Weight | 255.07 g/mol |

| IUPAC Name | methyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylate |

| Standard InChI | InChI=1S/C9H7BrN2O2/c1-14-9(13)7-6(10)4-5-2-3-11-8(5)12-7/h2-4H,1H3,(H,11,12) |

| Standard InChI Key | AUMFEXBMSDHVRO-UHFFFAOYSA-N |

| SMILES | COC(=O)C1=C(C=C2C=CNC2=N1)Br |

| Canonical SMILES | COC(=O)C1=C(C=C2C=CNC2=N1)Br |

Introduction

Chemical Identity and Nomenclature

Methyl 5-bromo-7-azaindole-6-carboxylate is a brominated carboxylate derivative of the 7-azaindole scaffold. The compound is formally identified through several systematic naming conventions and identifiers:

Chemical Identifiers

The compound is recognized through multiple chemical identification systems that facilitate its precise recognition in scientific literature and databases:

| Identifier Type | Value |

|---|---|

| IUPAC Name | Methyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylate |

| CAS Registry Number | 1408074-64-5 |

| PubChem CID | 72208053 |

| Molecular Formula | C₉H₇BrN₂O₂ |

| Molecular Weight | 255.07 g/mol |

| InChIKey | AUMFEXBMSDHVRO-UHFFFAOYSA-N |

Synonyms

The compound is also known by several alternative names in scientific literature:

-

Methyl 5-bromo-7-azaindole-6-carboxylate

-

1H-Pyrrolo[2,3-b]pyridine-6-carboxylic acid, 5-bromo-, methyl ester

Molecular Structure and Properties

Structural Features

Methyl 5-bromo-7-azaindole-6-carboxylate contains a 7-azaindole (1H-pyrrolo[2,3-b]pyridine) core scaffold with two key substituents: a bromine atom at position 5 and a methyl carboxylate group at position 6. This structural arrangement creates a molecule with distinct electronic and steric properties that influence its chemical behavior and potential biological interactions.

The molecular structure can be represented by the SMILES notation:

COC(=O)C1=C(C=C2C=CNC2=N1)Br

Physical and Chemical Properties

The physical and chemical properties of methyl 5-bromo-7-azaindole-6-carboxylate are influenced by its molecular structure, particularly the presence of the bromine atom and the methyl carboxylate group:

| Property | Value/Description |

|---|---|

| Physical State | Likely a crystalline solid at room temperature |

| Color | Presumed white to off-white powder (based on related compounds) |

| Solubility | Likely soluble in organic solvents such as DMSO, chloroform, and methanol |

| Stability | Expected to be stable under standard laboratory conditions |

| LogP | Predicted to be moderately lipophilic due to bromine substituent |

Spectroscopic Characterization

Spectral Properties

Spectroscopic techniques are essential for confirming the structure and purity of methyl 5-bromo-7-azaindole-6-carboxylate:

| Spectroscopic Method | Expected Characteristics |

|---|---|

| ¹H NMR | Signals for the methyl ester, pyrrole NH, and aromatic protons |

| ¹³C NMR | Signals for carbonyl carbon, methyl carbon, and aromatic/heterocyclic carbons |

| Mass Spectrometry | Molecular ion peak at m/z 255/257 (bromine isotope pattern) |

| IR Spectroscopy | Characteristic bands for C=O stretching, N-H stretching, and aromatic vibrations |

Applications and Significance

Pharmaceutical Research

Methyl 5-bromo-7-azaindole-6-carboxylate represents a potentially valuable building block for medicinal chemistry, particularly in the development of kinase inhibitors and other biologically active compounds. The 7-azaindole core is known to serve as a bioisostere for indole in numerous pharmaceutical applications.

Role in Chemical Synthesis

As a functionalized azaindole derivative, this compound can serve as a versatile intermediate in the synthesis of more complex molecules. The presence of both a bromine atom and a carboxylate group provides multiple handles for further chemical transformations, including:

-

Cross-coupling reactions (Suzuki, Stille, Negishi) utilizing the bromide

-

Functional group interconversions of the ester group

-

Further elaboration of the azaindole ring system

Structural Relationships

Comparison with Related Compounds

Methyl 5-bromo-7-azaindole-6-carboxylate shares structural similarities with several related compounds, providing context for understanding its properties:

| Compound | Molecular Weight | Structural Relationship |

|---|---|---|

| 5-Bromo-7-azaindole | 197.03 g/mol | Lacks the methyl carboxylate at position 6 |

| 7-Azaindole | 118.14 g/mol | Core scaffold without substitution |

| Methyl 7-azaindole-6-carboxylate | 176.17 g/mol | Lacks the bromine at position 5 |

Research Status and Future Directions

Current Research Status

Despite its potential utility, comprehensive research specifically focused on methyl 5-bromo-7-azaindole-6-carboxylate appears limited in the publicly available literature. The compound was registered in chemical databases in 2013, suggesting ongoing interest in this structural class .

Future Research Opportunities

Future research directions for methyl 5-bromo-7-azaindole-6-carboxylate may include:

-

Development of optimized synthetic routes

-

Exploration of its potential as a building block in medicinal chemistry

-

Investigation of structure-activity relationships in biological systems

-

Application in the synthesis of novel heterocyclic compounds

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume